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molecular formula C9H10F3N B1586428 1-(2-Trifluoromethylphenyl)ethylamine CAS No. 273384-78-4

1-(2-Trifluoromethylphenyl)ethylamine

Cat. No. B1586428
M. Wt: 189.18 g/mol
InChI Key: DPLIMKBGTYIUCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06271236B1

Procedure details

Sodium borohydride (1.17 g) is added slowly to a flask containing zirconium tetrachloride (1.8 g) in tetrahydrofuran (27 mL). A solution of 1-(2-trifluoromethyl-phenyl)-ethanone O-methyl-oxime (1.34 g) in tetrahydrofuran (7.7 mL) is added and the resulting solution is stirred at 25° C. for 12 hours. The reaction mixture is then cooled to 0° C. and water (16 mL) is slowly added. Excess ammonium hydroxide is added and the solution is extracted twice with ethyl acetate. The organic portion is washed twice with 1N hydrochloric acid. The aqueous (acid) layer is basified with sodium hydroxide and extracted twice with ethyl acetate. The organic layer is then washed with saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to provide the desired product as a yellow oil (0.20 g).
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
1-(2-trifluoromethyl-phenyl)-ethanone O-methyl-oxime
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
7.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
27 mL
Type
solvent
Reaction Step Five
Quantity
1.8 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].CO[N:5]=[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:14]([F:17])([F:16])[F:15])[CH3:7].O.[OH-].[NH4+]>O1CCCC1.[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]>[F:15][C:14]([F:16])([F:17])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[CH:6]([NH2:5])[CH3:7] |f:0.1,4.5,7.8.9.10.11|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
1-(2-trifluoromethyl-phenyl)-ethanone O-methyl-oxime
Quantity
1.34 g
Type
reactant
Smiles
CON=C(C)C1=C(C=CC=C1)C(F)(F)F
Name
Quantity
7.7 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
16 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Five
Name
Quantity
27 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the resulting solution is stirred at 25° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
the solution is extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic portion is washed twice with 1N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
WASH
Type
WASH
Details
The organic layer is then washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)C(C)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 17.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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